molecular formula C9H13F3N2O B13242175 2,2,2-Trifluoro-1-{octahydro-1H-pyrrolo[3,4-c]pyridin-2-yl}ethan-1-one

2,2,2-Trifluoro-1-{octahydro-1H-pyrrolo[3,4-c]pyridin-2-yl}ethan-1-one

Cat. No.: B13242175
M. Wt: 222.21 g/mol
InChI Key: VZHFMIQSSVFSEJ-UHFFFAOYSA-N
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Description

2,2,2-Trifluoro-1-{octahydro-1H-pyrrolo[3,4-c]pyridin-2-yl}ethan-1-one is a chemical compound with the molecular formula C9H13F3N2O It is characterized by the presence of a trifluoromethyl group and a pyrrolo[3,4-c]pyridine ring system

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,2,2-Trifluoro-1-{octahydro-1H-pyrrolo[3,4-c]pyridin-2-yl}ethan-1-one typically involves multiple steps. One common approach includes the following steps:

    Formation of the Pyrrolo[3,4-c]pyridine Ring: This step involves the cyclization of appropriate precursors under specific conditions to form the pyrrolo[3,4-c]pyridine ring system.

    Introduction of the Trifluoromethyl Group: The trifluoromethyl group can be introduced using reagents such as trifluoroacetic acid or trifluoromethyl iodide in the presence of a suitable catalyst.

    Final Assembly: The final step involves the coupling of the pyrrolo[3,4-c]pyridine ring with the trifluoromethyl group to form the desired compound.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening of reaction conditions, and the use of cost-effective reagents and catalysts.

Chemical Reactions Analysis

Types of Reactions

2,2,2-Trifluoro-1-{octahydro-1H-pyrrolo[3,4-c]pyridin-2-yl}ethan-1-one can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The trifluoromethyl group can be substituted with other functional groups using nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a suitable base.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted derivatives with various functional groups.

Scientific Research Applications

2,2,2-Trifluoro-1-{octahydro-1H-pyrrolo[3,4-c]pyridin-2-yl}ethan-1-one has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with various biological activities.

    Medicine: Explored for its potential therapeutic applications, including as a drug candidate for various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2,2,2-Trifluoro-1-{octahydro-1H-pyrrolo[3,4-c]pyridin-2-yl}ethan-1-one involves its interaction with specific molecular targets and pathways. The trifluoromethyl group can enhance the compound’s lipophilicity and metabolic stability, allowing it to interact with various enzymes and receptors. The pyrrolo[3,4-c]pyridine ring system can engage in hydrogen bonding and π-π interactions with biological targets, leading to modulation of their activity.

Comparison with Similar Compounds

Similar Compounds

  • 2,2,2-Trifluoro-1-(1H-pyrrol-2-yl)ethanone
  • 2,2,2-Trifluoro-1-[1-(2-fluorobenzyl)-1H-pyrrolo[2,3-b]pyridin-3-yl]ethanone

Uniqueness

2,2,2-Trifluoro-1-{octahydro-1H-pyrrolo[3,4-c]pyridin-2-yl}ethan-1-one is unique due to its specific combination of a trifluoromethyl group and a pyrrolo[3,4-c]pyridine ring system. This combination imparts distinct physicochemical properties, such as increased lipophilicity and metabolic stability, which can enhance its potential as a bioactive compound.

Properties

Molecular Formula

C9H13F3N2O

Molecular Weight

222.21 g/mol

IUPAC Name

1-(1,3,3a,4,5,6,7,7a-octahydropyrrolo[3,4-c]pyridin-2-yl)-2,2,2-trifluoroethanone

InChI

InChI=1S/C9H13F3N2O/c10-9(11,12)8(15)14-4-6-1-2-13-3-7(6)5-14/h6-7,13H,1-5H2

InChI Key

VZHFMIQSSVFSEJ-UHFFFAOYSA-N

Canonical SMILES

C1CNCC2C1CN(C2)C(=O)C(F)(F)F

Origin of Product

United States

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